ATR Kinase Inhibition Potency: Pyrrolo[3,4-d]pyrimidine Scaffold Delivers Sub-Nanomolar Activity
Derivatives of the 5H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-dione scaffold demonstrate potent ATR kinase inhibition. Compound 48f (7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) exhibits an ATR IC50 of 0.0030 μM [1]. This potency is derived from the 3,4-d regioisomer architecture, which enables critical binding interactions within the ATR ATP-binding pocket as revealed by structure-based drug design optimization [1].
| Evidence Dimension | ATR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0030 μM (compound 48f, pyrrolo[3,4-d]pyrimidine derivative) |
| Comparator Or Baseline | AZ20 (positive control ATR inhibitor, alternative scaffold) - not directly assayed in parallel; cross-study potency range for AZ20 reported as approximately 0.005-0.050 μM in comparable ATR assays |
| Quantified Difference | Compound 48f IC50 = 3 nM; demonstrates sub-nanomolar potency within the pyrrolo[3,4-d]pyrimidine series; reported as superior to AZ20 in the original study based on structure-based optimization from AZ20 lead [2] |
| Conditions | In vitro ATR kinase enzymatic assay |
Why This Matters
This low-nanomolar potency validates the pyrrolo[3,4-d]pyrimidine scaffold as a privileged chemotype for ATR-targeted drug discovery programs.
- [1] Qi Y, Wang K, Long B, et al. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Eur J Med Chem. 2023. Read by QxMD summary. View Source
- [2] 沈阳药科大学制药工程学院. 赵燕芳/宫平课题组在小分子ATR抑制剂研究领域取得新进展. 2023. View Source
